molecular formula C12H12FN3O2 B1501543 Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 304874-05-3

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1501543
CAS No.: 304874-05-3
M. Wt: 249.24 g/mol
InChI Key: MXMOTVRUGZKUAC-UHFFFAOYSA-N
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Description

2-Fluorophenyl vs. 3-Fluorophenyl Substitution Effects

The fluorophenyl substitution position significantly impacts molecular geometry and intermolecular interactions:

  • 2-Fluorophenyl derivatives exhibit shorter F···H–C(aromatic) contacts (2.68 Å vs. 2.91 Å in 3-substituted analogs), enhancing crystal packing efficiency
  • 3-Fluorophenyl analogs show 9° greater dihedral angles versus pyrazole planes, reducing π-π stacking potential
  • Substituent electronegativity effects: 2-fluoro derivatives display 0.05 e⁻ higher electron density at pyrazole N2 compared to 3-fluoro isomers

Figure 2. Overlay of 2-fluorophenyl (blue) and 3-fluorophenyl (red) derivatives highlights steric and electronic differences.

Carboxylate Ester Positional Isomerism

Comparison with 4-carboxylate isomers reveals:

Property 3-Carboxylate isomer 4-Carboxylate isomer
Tautomeric stability 3.2 kcal/mol more stable Baseline
Hydrogen bond network Bifurcated N–H···O/N Linear N–H···O
Solubility (H2O) 8.7 mg/mL 4.2 mg/mL

Properties

IUPAC Name

ethyl 5-amino-1-(2-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMOTVRUGZKUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693330
Record name Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304874-05-3
Record name Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and proteases. The interaction with CDKs, for instance, can lead to the inhibition of cell cycle progression, which is crucial in cancer research. Additionally, this compound can bind to proteases, altering their activity and affecting protein degradation pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to CDKs results in the inhibition of kinase activity, thereby blocking cell cycle progression. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.

Biological Activity

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a compound with significant biological activity, particularly in the fields of oncology and inflammation. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H14FN3O2
  • Molecular Weight : 263.27 g/mol
  • CAS Number : 256504-39-9
  • Purity : >96%
  • SMILES Notation : O=C(C1=NN(CC2=CC=CC=C2F)C(N)=C1)OCC

This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in inflammatory and cancer pathways. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The growth inhibition values (GI50) were reported at 3.79 µM for MCF7, indicating a potent effect against this cell line .
Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to selectively inhibit COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs.

  • Inhibition Values : In a comparative study, compounds similar to this compound showed IC50 values indicating their efficacy in inhibiting COX enzymes.
EnzymeIC50 (µM)
COX-15.40
COX-20.01

Study on Pyrazole Derivatives

A comprehensive review on pyrazole derivatives indicated that compounds with structural similarities to this compound showed promising results in various preclinical models. For instance, derivatives were synthesized that exhibited superior anti-inflammatory activity compared to traditional drugs like celecoxib .

In Vivo Studies

In vivo studies have demonstrated the safety profile and therapeutic potential of pyrazole derivatives in animal models. These studies often focus on the assessment of acute toxicity and therapeutic efficacy in models of inflammation and tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are structurally tunable, with minor modifications significantly altering their physicochemical and biological profiles. Below is a detailed comparison of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate with its closest analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name CAS No. Molecular Formula Substituents Key Differences Applications/Properties
This compound 304874-05-3 C₁₂H₁₂FN₃O₂ 2-Fluorophenyl at 1-position; ester at 3-position Reference compound Biochemical intermediate; potential GABA modulation
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 618070-65-8 C₁₂H₁₂FN₃O₂ Ester at 4-position (vs. 3) Positional isomerism reduces steric hindrance Higher reactivity in nucleophilic substitutions
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 1264046-99-2 C₁₂H₁₂FN₃O₂ 4-Fluorophenyl at 1-position Para-fluorine alters electronic effects Improved pharmacokinetics in pesticidal analogs
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate 256504-39-9 C₁₃H₁₄FN₃O₂ Benzyl group (vs. phenyl) Increased lipophilicity Enhanced blood-brain barrier penetration in CNS-targeting drugs
Ethyl 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxylate N/A C₁₄H₈Cl₂F₆N₂O₃S Chloro, trifluoromethyl, and sulfinyl groups Bulkier substituents High insecticidal activity (e.g., fipronil analogs)

Key Findings from Comparative Analysis

Positional Isomerism (3- vs. The 4-carboxylate derivative is more reactive in coupling reactions due to better accessibility of the ester group .

Substituent Position on Phenyl Ring (2-Fluoro vs. 4-Fluoro):

  • The 2-fluorophenyl group in the target compound induces ortho effects, increasing ring strain and reducing conjugation compared to the 4-fluorophenyl analog. This may lower thermal stability but enhance binding to hydrophobic pockets in proteins .

Benzyl vs. Phenyl Substituents: Replacing the phenyl group with a benzyl group (CAS 256504-39-9) increases molecular weight and lipophilicity (LogP: ~2.8 vs.

Electron-Withdrawing Groups (Chloro, Trifluoromethyl):

  • Compounds with trifluoromethyl or chloro substituents (e.g., ) show enhanced pesticidal activity due to stronger GABA receptor binding. However, these groups also increase toxicity risks in mammals .

Synthetic Accessibility:

  • The target compound’s synthesis (via esterification) is more straightforward than derivatives requiring sulfinyl or sulfonyl groups, which involve additional oxidation steps .

Preparation Methods

Starting Materials

Reaction Conditions

  • The reaction is typically carried out in ethanol as solvent.
  • Triethylamine is used as a base catalyst to facilitate the cyclization.
  • The mixture is heated at approximately 60°C for 1 hour to promote ring closure and formation of the pyrazole core.
  • The reaction yields this compound with a reported yield of around 60%.
Parameter Details
Solvent Ethanol
Base catalyst Triethylamine
Temperature 60°C
Reaction time 1 hour
Yield ~60%

This method is referenced in a 2010 publication in Bioorganic and Medicinal Chemistry Letters by Das et al., which provides experimental details and characterization data supporting the synthesis.

Mechanistic Insights

The synthesis proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic β-carbon of the α,β-unsaturated ester, followed by cyclization and tautomerization to form the pyrazole ring system. The amino group at position 5 originates from the cyano group in the starting ester, which is converted during the reaction sequence.

Alternative Synthetic Considerations

While the main documented synthesis involves 2-fluorophenylhydrazine and ethyl cyanoacrylate derivatives, related literature on fluorophenyl-substituted heterocycles suggests alternative approaches, including:

  • Transition metal-catalyzed coupling reactions using fluorinated aryl halides and pyrazole precursors.
  • Use of protective groups on the pyrazole nitrogen or carboxyl group to improve selectivity and yield.
  • Variations in base and solvent to optimize reaction kinetics.

However, detailed alternative methods specifically for this compound are limited in public domain sources.

Research Findings and Industrial Relevance

The synthesis method described offers a balance between simplicity and moderate yield, suitable for laboratory-scale preparation. The use of triethylamine and ethanol as mild reagents aligns with green chemistry principles to some extent. The 60% yield is acceptable for early-stage research but may require optimization for industrial-scale production.

Summary Table of Preparation Method

Step Reagents Conditions Outcome Reference
1 2-cyano-3-methoxy-acrylic acid ethyl ester + 2-fluorophenylhydrazine Ethanol, triethylamine, 60°C, 1 h Cyclization to this compound

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters. Key steps include:

  • Cyclization : Reacting 2-fluorophenylhydrazine with ethyl acetoacetate under reflux in ethanol .
  • Amination : Introducing the amino group via nucleophilic substitution or reduction of nitro intermediates .
  • Optimization : Control reaction temperature (70–120°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst (e.g., p-toluenesulfonic acid) to achieve >75% yield .
    • Critical Parameters : Impurity profiles vary with quenching methods; recrystallization in ethanol/water mixtures improves purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm for aromatic protons) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (ester C=O), 3300–3500 cm⁻¹ (NH₂) .
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 263.27) .
    • Validation : Cross-reference with crystallographic data (e.g., CCDC entries) and computational simulations (DFT) to resolve ambiguities .

Q. What in vitro biological screening approaches are used to evaluate its pharmacological potential?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
    • Controls : Compare with fluorophenyl pyrazole analogs (e.g., 4-fluorophenyl derivatives) to assess positional effects .

Advanced Research Questions

Q. How do crystallographic studies (e.g., SHELX refinement) resolve ambiguities in its solid-state structure?

  • Protocol :

  • Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters; H-atoms placed via riding models .
    • Challenges : Twinning or disorder in the fluorophenyl moiety requires constraints (ISOR, DELU) .
    • Output : Bond lengths (C-F: ~1.35 Å) and dihedral angles between pyrazole and phenyl rings confirm steric effects .

Q. What computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • DFT Workflow :

  • Geometry Optimization : B3LYP/6-31G(d) basis set .
  • Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack at the ester group .
    • Applications : Simulate reaction pathways (e.g., amidation kinetics) and non-covalent interactions (e.g., π-stacking in protein binding) .

Q. How can researchers reconcile conflicting bioactivity data between structurally similar pyrazole derivatives?

  • Case Study : Compare Ethyl 5-amino-1-(2-fluorophenyl) with 4-fluorophenyl analogs:

  • Activity Trends : 2-Fluorophenyl substitution enhances cytotoxicity (e.g., 20% higher apoptosis induction in HT-29 cells) .
  • Methodological Pitfalls : Batch variability in cell culture conditions or impurity levels (e.g., residual solvents) .
    • Resolution : Standardize assays (e.g., CLSI guidelines) and validate purity via HPLC (>98%) before testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

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